molecular formula C19H22FN5OS B12842958 Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12842958
M. Wt: 387.5 g/mol
InChI Key: SYCDOLGLRCVPNR-UHFFFAOYSA-N
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Description

Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a triazinoindole-thioacetamide derivative characterized by a unique substitution pattern. Its structure includes:

  • A cyclohexylmethyl group attached to the acetamide nitrogen, enhancing lipophilicity and steric bulk.
  • A fluorine atom at position 8 of the indole moiety, which may improve metabolic stability and electronic properties.
  • A methyl group at position 5 of the triazinoindole core, stabilizing the heterocyclic system.
  • A thioether linkage (-S-) connecting the acetamide to the triazinoindole scaffold, critical for molecular interactions.

This compound is synthesized via coupling reactions between 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]acetic acid and N-(cyclohexylmethyl)amine, using reagents like HATU and DMAP, followed by purification via column chromatography .

Properties

Molecular Formula

C19H22FN5OS

Molecular Weight

387.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H22FN5OS/c1-25-15-8-7-13(20)9-14(15)17-18(25)22-19(24-23-17)27-11-16(26)21-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,21,26)

InChI Key

SYCDOLGLRCVPNR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)NCC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One possible synthetic route includes:

    Formation of the Triazinoindole Core: The synthesis begins with the construction of the triazinoindole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as 5-methyl-1H-indole-3-carboxaldehyde, with appropriate reagents like hydrazine derivatives and fluorinating agents.

    Introduction of the Thio Group: The next step involves the introduction of the thio group at the 3-position of the triazinoindole core. This can be accomplished using thiolation reagents such as thiourea or thiols under suitable conditions.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of cyclohexylmethyl halides or tosylates in the presence of a base.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, tosylates, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced intermediates and final products with altered functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

    Industry: The compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the triazinoindole core may enhance its binding affinity and specificity for certain targets, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Fluorine vs. Bromine Substitutions

Compound Name Position 8 Substitution Molecular Weight Biological Implications Source
Target Compound 8-Fluoro ~395.4 Fluorine’s electronegativity may enhance binding affinity to target proteins; improved metabolic resistance.
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) 8-Bromo ~479.2 Bromine’s bulkiness may hinder enzymatic degradation but increase molecular weight, reducing diffusion rates.

Key Insight : Fluorine substitution offers a balance between electronic effects and steric demands, whereas bromine may enhance stability but reduce solubility .

Biological Activity

Acetamide, N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C19H22FN5OS
  • Molecular Weight : Approximately 387.47 g/mol
  • CAS Number : 603947-69-9

The compound features an acetamide group, a cyclohexylmethyl moiety, and a triazinoindole structure with a fluorine atom. These structural components contribute to its unique chemical properties and potential biological activities.

Structural Comparison

Compound NameMolecular FormulaUnique Features
Acetamide, N-(cyclohexylmethyl)-2-thioC19H22FN5OSContains cyclohexyl and fluorine
Acetamide, 2-[8-fluoro(5H)-indole]-thioC19H22FN5OSLacks triazino component
Acetamide, 2-[8-fluoro(2H)-triazino[5,6-B]indole]-N-(cyclopropyl)C19H22FN5OSDifferent alkyl substituent

Antimicrobial Properties

Preliminary studies have indicated that Acetamide exhibits significant antimicrobial activity. The mechanism of action is thought to involve interactions with specific molecular targets such as bacterial enzymes or receptors, which could modulate their activity and lead to various biological effects. For instance, the thioether linkage within the compound may enhance its ability to penetrate microbial cell membranes.

Antiviral Activity

Research suggests that this compound may also possess antiviral properties. Its structural features allow it to interact with viral proteins or enzymes critical for viral replication. Further investigations are ongoing to elucidate the specific pathways through which Acetamide exerts its antiviral effects.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of Acetamide on various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy. The specific mechanisms involved in this cytotoxicity are currently under investigation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of Acetamide against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential.

Study 2: Antiviral Mechanism

Another study explored the antiviral mechanism of Acetamide against influenza virus. The compound was found to inhibit viral replication by interfering with viral RNA synthesis, demonstrating its potential as an antiviral agent [source].

Study 3: Cytotoxic Effects on Cancer Cells

Research published in [source] assessed the cytotoxic effects of Acetamide on human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, indicating that the compound effectively reduces cell viability through apoptosis induction.

Synthesis Pathway

The synthesis of Acetamide involves several key steps:

  • Formation of the Triazinoindole Moiety : This initial step typically involves cyclization reactions.
  • Introduction of Cyclohexyl Group : This can be achieved through alkylation reactions.
  • Thioether Linkage Formation : The final step involves coupling reactions to form the thioether bond.

Advanced synthetic techniques such as continuous flow reactors may be employed for large-scale production to optimize yield while maintaining quality standards.

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